molecular formula C14H23N3O5S B6719683 ethyl 5-(2-tert-butylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate

ethyl 5-(2-tert-butylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate

Cat. No.: B6719683
M. Wt: 345.42 g/mol
InChI Key: OVXMAVFZICFYFA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-tert-butylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfonyl group and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-tert-butylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazines and 1,3-diketones. The sulfonyl group can be introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions. The morpholine derivative is then attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-tert-butylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-(2-tert-butylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(2-tert-butylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and morpholine groups can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-methylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(2-ethylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(2-isopropylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-(2-tert-butylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate is unique due to the presence of the tert-butyl group on the morpholine ring, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds with other alkyl substituents .

Properties

IUPAC Name

ethyl 5-(2-tert-butylmorpholin-4-yl)sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S/c1-5-21-13(18)10-8-15-16-12(10)23(19,20)17-6-7-22-11(9-17)14(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXMAVFZICFYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCOC(C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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